Ridazin

Dopamine D2 receptor Ki Antipsychotic potency

D2-family SAR studies require a well-characterized mid-potency reference antagonist with defined receptor subtype selectivity. Ridazin (thioridazine base, CAS 5060-56-0) fills this gap with validated D2 Ki=16 nM and D3 Ki=7.8 nM - an intermediate affinity profile distinct from both high-potency (haloperidol) and low-potency (clozapine) comparators. • CYP2D6 prodrug activation positive control: parent IC50=130 nM vs. metabolites mesoridazine (IC50=14.4 nM) and sulforidazine (IC50=6.1 nM) • Clinically validated hERG reference (IC50=1.07 μM) for cardiac safety benchmarking • ≥95% purity base; inquire for bulk pricing and shipment

Molecular Formula C20H23ClN2S
Molecular Weight 358.9 g/mol
CAS No. 5060-56-0
Cat. No. B1200400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidazin
CAS5060-56-0
SynonymsNP 207
piperidylchlorophenothiazine
Molecular FormulaC20H23ClN2S
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H23ClN2S/c1-22-12-5-4-6-16(22)11-13-23-17-7-2-3-8-19(17)24-20-10-9-15(21)14-18(20)23/h2-3,7-10,14,16H,4-6,11-13H2,1H3
InChIKeySNXMQJGTZHNPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ridazin Chemical Identity and Characterization


Ridazin is a common commercial designation for the compound 2-chloro-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine (IUPAC), which is chemically identical to the antipsychotic agent thioridazine base (CAS 5060-56-0) [1]. The compound has the molecular formula C₂₀H₂₃ClN₂S and a molecular weight of approximately 358.93 g/mol . The SMILES string is C1=CC=CC3=C1N(CCC2CCCCN2C)C4=C(S3)C=CC(=C4)Cl . The commercial hydrochloride salt form (CAS 130-61-0) is more commonly used in pharmaceutical applications . This compound belongs to the piperidine-subtype of phenothiazine neuroleptics and functions primarily as a dopamine D2 receptor antagonist [2].

Why Phenothiazine Substitution Fails for Ridazin


Although phenothiazine antipsychotics share a common tricyclic scaffold, substitution across piperidine-type (e.g., thioridazine), aliphatic-type (e.g., chlorpromazine), and piperazine-type (e.g., fluphenazine) congeners results in marked differences in receptor binding profiles, metabolic activation pathways, and clinical adverse effect liability [1]. In particular, thioridazine (Ridazin) exhibits a distinct Ki of 16 nM at dopamine D2 receptors, compared to 25 nM for chlorpromazine and 2.5 nM for haloperidol [2], which directly impacts both therapeutic index and extrapyramidal symptom (EPS) risk. Furthermore, thioridazine undergoes unique CYP2D6-mediated biotransformation to the clinically active metabolites mesoridazine and sulforidazine, which are approximately 9-fold and 21-fold more potent at striatal dopamine autoreceptors, respectively, than the parent compound [3] [4]. This complex prodrug-to-active metabolite cascade, coupled with a distinctive multireceptor pharmacology that includes potent muscarinic M1 and α1-adrenergic antagonism, means that simple replacement with another phenothiazine analog will alter the pharmacological fingerprint, potentially compromising therapeutic response or introducing unanticipated toxicity.

Ridazin Comparative Pharmacology Evidence


D2 Receptor Affinity: Thioridazine vs Chlorpromazine

In a direct comparative binding study using both human and rat brain tissue, thioridazine (Ridazin) demonstrated an IC50 value of 20 nM for dopamine D2 receptor occupancy. This value is 1.25-fold lower (i.e., more potent) than chlorpromazine (IC50 = 25 nM) but approximately 8-fold higher (i.e., less potent) than haloperidol (IC50 = 2.5 nM). The study further established that spiperone (IC50 = 0.2 nM) and fluphenazine (IC50 = 5 nM) represent the high-potency extremes of the class [1].

Dopamine D2 receptor Ki Antipsychotic potency Schizophrenia

QTc Prolongation: Thioridazine vs Chlorpromazine

A clinical study comparing electrocardiographic changes in patients following overdose of thioridazine versus chlorpromazine revealed a statistically significant, dose-dependent relationship between increasing thioridazine dose and QTc interval prolongation (p < 0.05). In contrast, no such dose-dependent QTc prolongation was observed with chlorpromazine overdose. Although both agents are recognized to cause QT prolongation, the nature and dose-response characteristics of these effects differ fundamentally between the two compounds [1]. At the cellular level, both thioridazine and chlorpromazine block the hERG potassium channel (IC50 = 1.07 μM and 1.47 μM, respectively), confirming that the differential clinical observation is not solely explained by hERG channel affinity [2].

QTc prolongation Cardiotoxicity hERG channel Safety pharmacology

CYP2D6 Prodrug Activation

Thioridazine undergoes CYP2D6-mediated oxidation to form two clinically active metabolites: mesoridazine (thioridazine 2-sulfoxide) and sulforidazine (thioridazine 2-sulfone). In a functional assay measuring antagonism of apomorphine-induced effects on striatal dopamine autoreceptors, the IC50 values were: thioridazine (parent) = 130 nM; mesoridazine = 14.4 nM; and sulforidazine = 6.1 nM [1]. This represents an approximately 9-fold increase in potency for mesoridazine and a 21-fold increase for sulforidazine relative to the parent compound. Approximately 7% of the population carries CYP2D6 genetic variants conferring poor metabolizer status, which significantly alters the mesoridazine/thioridazine and sulforidazine/mesoridazine plasma ratios [2].

CYP2D6 metabolism Prodrug activation Mesoridazine Sulforidazine Pharmacogenomics

Antipsychotic Efficacy and EPS Profile

A systematic Cochrane review of randomized controlled trials concluded that thioridazine exhibits antipsychotic efficacy similar to other commonly used first-generation antipsychotics in patients with schizophrenia, as assessed by global state outcomes and mental state rating scales. However, the review identified a consistent trend across multiple studies indicating that thioridazine is associated with a lower incidence of extrapyramidal symptoms (EPS) compared to high-potency agents such as haloperidol and fluphenazine, though this benefit is offset by a higher frequency of electrocardiographic (ECG) changes, including QT prolongation [1]. In a double-blind, multicenter Australian trial comparing thioridazine (150-600 mg/day) with remoxipride (150-600 mg/day) in 144 patients, both agents demonstrated equivalent antipsychotic efficacy as measured by the Brief Psychiatric Rating Scale (BPRS); however, thioridazine treatment was associated with a higher frequency of general adverse effects, including sedation and anticholinergic symptoms [2].

Antipsychotic efficacy Extrapyramidal symptoms (EPS) Schizophrenia Clinical comparison

NOX (NADPH Oxidase) Inhibition

A structure-activity relationship study evaluating a panel of N-substituted phenothiazines for inhibition of NADPH oxidases (NOX1, NOX2, NOX3, NOX4) identified thioridazine as the most potent inhibitor within the tested series. The study demonstrated that addition of an electron-attracting substituent (specifically, the thiomethyl group) at position 2 of the phenothiazine C-ring was critical for extending inhibitory activity to NOX1 and NOX3 isoforms. Thioridazine exhibited functional inhibition of redox-dependent myofibroblast differentiation at low micromolar concentrations, whereas structurally related analogs lacking this substitution pattern, such as chlorpromazine (2-chloro substituent) and promazine (unsubstituted), showed significantly reduced or absent NOX-inhibitory activity [1].

NADPH oxidase (NOX) Redox biology Myofibroblast differentiation Non-canonical pharmacology

Dopamine Receptor Subtype Binding Profile

Comprehensive receptor binding profiling reveals that thioridazine exhibits differential affinity across the dopamine receptor family. The Ki values for human recombinant receptors are: D1 = 10 nM, D2 = 16 nM, D3 = 7.8 nM, and D4 = 31 nM . This profile indicates that thioridazine displays approximately 2-fold selectivity for D3 over D2 receptors (Ki ratio D2/D3 ≈ 2.1) and approximately 3-fold higher affinity for D3 than D4 (Ki ratio D4/D3 ≈ 4.0). This subtype selectivity pattern may contribute to its distinct clinical and preclinical pharmacological fingerprint, as D3 receptors are predominantly expressed in limbic regions implicated in emotional and cognitive processing, whereas D2 receptors are more broadly distributed across nigrostriatal, mesolimbic, and tuberoinfundibular pathways.

Dopamine receptor subtypes Ki values D3 selectivity Receptor profiling

Ridazin Research & Analytical Applications


D2/D3 Receptor Pharmacology: Mid-Potency Antagonist

In vitro receptor binding and functional assays investigating dopamine D2-family pharmacology benefit from Ridazin (thioridazine) as a mid-potency reference antagonist. With a D2 Ki of 16 nM and a D3 Ki of 7.8 nM, it occupies a distinct position between high-potency agents (haloperidol, D2 Ki = 2.5 nM; spiperone, D2 Ki = 0.2 nM) and low-potency agents (chlorpromazine, D2 Ki = 25 nM; clozapine, D2 Ki = 100 nM) [1]. This intermediate affinity, combined with its D3-preferring selectivity (D2/D3 ratio ≈ 2.1), makes it particularly valuable for structure-activity relationship (SAR) studies where the goal is to benchmark novel compounds against a well-characterized, clinically validated phenothiazine scaffold with defined receptor subtype preferences.

CYP2D6 Pharmacogenomics & Prodrug Model

Ridazin (thioridazine) serves as an exemplary model substrate for investigating CYP2D6-mediated prodrug activation and pharmacogenomic variability. The parent compound exhibits relatively modest intrinsic potency at striatal dopamine autoreceptors (IC50 = 130 nM) but undergoes CYP2D6-dependent oxidation to mesoridazine (IC50 = 14.4 nM; 9-fold more potent) and sulforidazine (IC50 = 6.1 nM; 21-fold more potent) [2]. Approximately 7% of the population harbors CYP2D6 poor metabolizer variants, resulting in substantially altered metabolite-to-parent ratios [3]. This well-characterized metabolic cascade makes thioridazine an ideal positive control or model substrate for in vitro metabolism studies, CYP2D6 inhibition assays, and pharmacogenomic investigations examining the functional consequences of CYP2D6 genetic polymorphisms.

Cardiac Safety and hERG Liability

For preclinical cardiac safety pharmacology programs evaluating drug-induced QT prolongation risk, Ridazin (thioridazine) provides a clinically validated positive control with well-defined hERG channel blocking activity (IC50 = 1.07 μM) and established dose-dependent QTc prolongation in human overdose [4] [5]. Its distinct dose-response relationship for QTc prolongation, which differs fundamentally from the structurally related analog chlorpromazine (hERG IC50 = 1.47 μM; no dose-dependent QTc prolongation in overdose), makes thioridazine a particularly informative reference compound for benchmarking new chemical entities [4]. Researchers should note that hERG channel affinity alone does not fully predict clinical QTc liability, and thioridazine exemplifies this complexity.

LC-MS/MS & GC-MS Reference Standard

Certified reference materials of thioridazine (Ridazin base or hydrochloride salt) are available as USP reference standards and Cerilliant-certified solutions (e.g., 1.0 mg/mL in methanol) for use in calibrators and controls in LC-MS/MS or GC-MS analytical methods [6] [7]. These reference standards are essential for forensic toxicology laboratories quantifying thioridazine and its metabolites (mesoridazine, sulforidazine) in biological matrices, as well as for pharmaceutical quality control laboratories performing assay validation and stability testing of thioridazine-containing formulations. The availability of USP-grade related compound standards (e.g., Thioridazine Related Compound F) further supports impurity profiling and method specificity validation [7].

Technical Documentation Hub

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